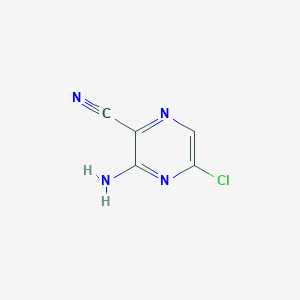

3-Amino-5-chloropyrazine-2-carbonitrile

描述

Structure

2D Structure

属性

IUPAC Name |

3-amino-5-chloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-2-9-3(1-7)5(8)10-4/h2H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVRTOKNIQGMQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575825 | |

| Record name | 3-Amino-5-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54632-11-0 | |

| Record name | 3-Amino-5-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3 Amino 5 Chloropyrazine 2 Carbonitrile

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom on the pyrazine (B50134) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its utility as a building block, enabling the introduction of various functional groups to create a library of derivatives.

A prominent reaction of 3-amino-5-chloropyrazine-2-carbonitrile and related chloropyrazines is aminodehalogenation, where the chlorine atom is displaced by an amine nucleophile. This reaction is widely used to synthesize substituted aminopyrazines. For instance, the reaction of similar 3-chloropyrazine-2-carboxamides with variously substituted benzylamines readily yields the corresponding 3-(benzylamino)pyrazine-2-carboxamide (B14487085) derivatives. mdpi.com

Microwave-assisted synthesis has been shown to be an effective method for these transformations, often leading to higher yields and shorter reaction times. nih.gov For example, the aminodehalogenation of N-benzyl-3-chloropyrazine-2-carboxamides with substituted benzylamines can be carried out in methanol (B129727) with pyridine (B92270) under microwave irradiation at 150 °C. nih.gov Similarly, heating 3-chloropyrazine-2-carbonitrile (B110518) with amines like 1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamate in the presence of a base such as triethylamine (B128534) (Et3N) in a solvent like tetrahydrofuran (B95107) (THF) results in the substitution of the chlorine atom. chemicalbook.com

Table 1: Examples of Aminodehalogenation Reactions on Chloropyrazine Scaffolds

| Chloropyrazine Substrate | Amine Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Chloropyrazine-2-carboxamide (B1267238) | Substituted benzylamines | Conventional heating | 3-(Benzylamino)pyrazine-2-carboxamides | mdpi.com |

| N-Benzyl-3-chloropyrazine-2-carboxamides | Substituted benzylamines | Microwave, 150 °C, 30 min, Methanol, Pyridine | N-Benzyl-3-(benzylamino)pyrazine-2-carboxamides | nih.gov |

| 3-Chloropyrazine-2-carbonitrile | 1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamate | 80 °C, 15 h, THF, Et3N | 3-((S)-3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)pyrazine-2-carbonitrile | chemicalbook.com |

Beyond amines, the chlorine atom can be displaced by a variety of other nucleophiles, significantly broadening the scope of accessible derivatives. rsc.org Sulfur nucleophiles, for example, react readily with chloropyrazines. A notable reaction involves treating 3-chloropyrazine-2-carbonitrile with sodium hydrosulfide (B80085) (NaSH) in ethanol, which substitutes the chlorine to form a thiol intermediate. chemicalbook.com This intermediate can then be used in subsequent reactions for further functionalization. Other nucleophiles reported to react with chloropyrazines include sodium methoxide (B1231860) and sodium benzyl (B1604629) sulphide, yielding methoxy (B1213986) and benzylthio derivatives, respectively. rsc.org

Table 2: Functionalization via Nucleophilic Substitution of Chlorine

| Nucleophile | Reagent Example | Resulting Functional Group | Reference |

|---|---|---|---|

| Thiol | Sodium Hydrosulfide (NaSH) | -SH | chemicalbook.com |

| Alkoxide | Sodium Methoxide | -OCH₃ | rsc.org |

| Thioalkoxide | Sodium Benzyl Sulphide | -SCH₂Ph | rsc.org |

Transformations of the Nitrile Group

The nitrile (-CN) group is a versatile functional handle that can be converted into several other important chemical moieties, primarily through hydrolysis and reduction.

The nitrile group can undergo hydrolysis under controlled acidic or basic conditions. youtube.com Partial hydrolysis yields a carboxamide (-CONH₂), while complete hydrolysis leads to a carboxylic acid (-COOH). For instance, 3-chloropyrazine-2-carboxamide can be synthesized from 3-chloropyrazine-2-carbonitrile via partial hydrolysis. mdpi.com This specific transformation can be achieved using a mixture of hydrogen peroxide and water, with the pH adjusted to 9 with sodium hydroxide (B78521), at a controlled temperature of 50 °C. mdpi.com

Complete hydrolysis to the corresponding carboxylic acid is also a common transformation. The hydrolysis of 3-chloropyrazine-2-carbonitrile to 3-chloropyrazine-2-carboxylic acid can be accomplished by heating in an aqueous sodium hydroxide solution. nih.gov Similarly, related aminopyridine nitriles can be hydrolyzed to the carboxylic acid using mineral acids like sulfuric acid at elevated temperatures (95-100 °C). google.com

Table 3: Conditions for Nitrile Group Hydrolysis

| Desired Product | Reagents | Conditions | Reference |

|---|---|---|---|

| Carboxamide (Partial Hydrolysis) | H₂O₂, NaOH (aq) | pH 9, 50 °C | mdpi.com |

| Carboxylic Acid (Complete Hydrolysis) | NaOH (aq) | Heating | nih.gov |

| Carboxylic Acid (Complete Hydrolysis) | H₂SO₄ (aq) | 95-100 °C, 6-8 hours | google.com |

The nitrile group can be reduced to a primary amine (aminomethyl group, -CH₂NH₂). A variety of reducing agents are effective for this transformation. organic-chemistry.org For example, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄) is capable of reducing a wide range of aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields. nih.gov This method is tolerant of other functional groups, although it may also reduce aldehydes. organic-chemistry.orgnih.gov Other reagents, such as ammonia (B1221849) borane, have also been utilized for the catalyst-free reduction of nitriles. organic-chemistry.org The application of these methods to this compound would be expected to yield 3-amino-5-chloro-2-(aminomethyl)pyrazine.

Cyclization Reactions and Annulation Strategies

The strategic placement of the amino and nitrile groups on the pyrazine ring facilitates cyclization reactions to form fused heterocyclic systems, a process known as annulation. These reactions are invaluable for building complex polycyclic molecules.

A clear example of this is the synthesis of thieno[2,3-b]pyrazine (B153567) derivatives starting from 3-chloropyrazine-2-carbonitrile. chemicalbook.com The process begins with the substitution of the chlorine by a sulfur nucleophile (NaSH), followed by alkylation with chloroacetonitrile. The resulting intermediate, containing both a nitrile and a newly introduced active methylene (B1212753) group, undergoes base-catalyzed intramolecular cyclization (using piperidine) to form the fused thiophene (B33073) ring, yielding a 7-aminothieno[2,3-b]pyrazine-6-carbonitrile. chemicalbook.com The reactivity of adjacent amino and nitrile groups is a well-established strategy for constructing fused pyrimidine (B1678525) rings, as seen in the synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-1H-pyrazole-4-carbonitrile precursors. mdpi.comnih.gov This suggests that this compound is a suitable precursor for analogous annulation strategies to create pyrimido[4,5-b]pyrazines.

Transition-Metal-Catalyzed Coupling Reactions of Pyrazinecarbonitriles

Transition-metal catalysis, particularly with palladium, has become an indispensable tool for the functionalization of halogenated pyrazine systems. The electron-deficient nature of the pyrazine ring, further activated by the presence of a cyano group, enhances the reactivity of the C-Cl bond towards oxidative addition, a key step in many catalytic cycles. This allows for a range of coupling reactions to proceed under relatively mild conditions, offering access to a diverse array of substituted pyrazinecarbonitriles.

C-N Bond Formation Methodologies

The direct formation of a C-N bond at the C5 position of this compound is most effectively achieved through palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. This reaction allows for the coupling of the chloropyrazine with a wide variety of primary and secondary amines, leading to the synthesis of 3,5-diaminopyrazine-2-carbonitrile (B12961436) derivatives.

The successful execution of these reactions is highly dependent on the choice of catalyst system, which typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. While specific examples for this compound are not extensively detailed in publicly available literature, general principles for related halopyrazines and other N-heterocycles can be applied. For instance, the coupling of various amines with chloro-substituted 5-nitropyrimidines has been successfully demonstrated using palladium catalysts, indicating the feasibility of such transformations on electron-deficient heterocyclic systems. The choice of base is also critical, with common options including sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Chloro-N-Heterocycles

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-120 |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-110 |

Note: This table represents typical conditions for related substrates and would require optimization for this compound.

Cross-Coupling Strategies with Substituted Pyrazines

The formation of new C-C bonds at the C5 position of this compound is predominantly achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. This reaction involves the coupling of the chloropyrazine with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura reaction is known for its high functional group tolerance and generally mild reaction conditions, making it a powerful tool for the synthesis of 5-aryl or 5-heteroaryl pyrazine derivatives. The reactivity of the C-Cl bond in this compound is enhanced by the electron-withdrawing nature of the pyrazine ring and the adjacent cyano group.

Successful Suzuki-Miyaura couplings of chloropyrazines with various arylboronic acids have been reported, often employing catalyst systems composed of a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂ and a suitable base such as Na₂CO₃ or K₃PO₄. The choice of solvent can also influence the reaction efficiency, with mixtures of toluene, ethanol, and water, or aprotic solvents like DME, being commonly used.

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling of Chloro-N-Heterocycles

| Catalyst Precursor | Ligand (if any) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | DME | 90-110 |

Note: This table provides general conditions that would serve as a starting point for the optimization of reactions involving this compound.

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound—namely the C5-chloro substituent and the C3-amino group—necessitates careful consideration of chemo- and regioselectivity in its derivatization.

In the context of transition-metal-catalyzed cross-coupling reactions, the C5-Cl bond is the primary site of reactivity. The C-N bond of the amino group at the C3 position is generally stable under typical palladium-catalyzed coupling conditions. This inherent chemoselectivity allows for the selective functionalization at the C5 position without the need for protecting the C3-amino group.

The regioselectivity of reactions on the pyrazine ring is dictated by the electronic properties of the substituents. The electron-withdrawing cyano group at C2 and the nitrogen atoms in the ring make the C5 position susceptible to nucleophilic aromatic substitution and oxidative addition in catalytic cycles. In dihalogenated pyrazines, the site of reaction can often be controlled by the choice of catalyst and reaction conditions, with selectivity often favoring the more electron-deficient position. For this compound, the electronic activation provided by the cyano and amino groups directs the reactivity towards the C5 position.

For instance, in nucleophilic aromatic substitution reactions, the chlorine atom at the C5 position is readily displaced by various nucleophiles. The reactivity of this position is a consequence of the combined electron-withdrawing effects of the pyrazine nitrogens and the C2-cyano group. This allows for the selective introduction of a wide range of substituents at this position, further highlighting the predictable regioselectivity of this heterocyclic scaffold.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 3-Amino-5-chloropyrazine-2-carbonitrile. Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H-NMR spectroscopy, the amino (-NH₂) protons typically appear as a singlet in the spectral region of δ 6.5–7.0 ppm. The pyrazine (B50134) ring proton can be observed as a singlet around δ 8.12 ppm when dissolved in DMSO-d₆. These characteristic chemical shifts are invaluable for confirming the presence and electronic environment of the protons in the molecule.

¹³C-NMR spectroscopy provides further structural confirmation by identifying the carbon skeleton. The carbonitrile (-CN) carbon, a key functional group, characteristically resonates at approximately 115–120 ppm. The signals for the carbon atoms within the pyrazine ring will also appear at distinct chemical shifts, allowing for a complete assignment of the carbon framework.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 6.5–7.0 | Singlet | -NH₂ |

| ¹H | 8.12 | Singlet | Pyrazine-H |

| ¹³C | 115–120 | - | -CN |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum.

The IR spectrum of this compound exhibits strong absorption bands that are diagnostic for its key functional groups. A prominent band is observed in the region of 2200-2230 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. Additionally, the N-H stretching vibrations of the primary amino group (-NH₂) typically appear as one or more bands in the range of 3300–3500 cm⁻¹. The presence of these distinct absorption bands provides strong evidence for the molecular structure of the compound.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300–3500 | Amino (-NH₂) | N-H Stretch |

| 2200–2230 | Nitrile (-CN) | C≡N Stretch |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and assess its purity. In this method, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a very accurate mass measurement, which helps to confirm the elemental composition of the molecule. For this compound (C₅H₃ClN₄), the expected exact mass is approximately 154.00500 u. chemsrc.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be employed to couple the separation power of chromatography with the detection capabilities of mass spectrometry, allowing for simultaneous purity assessment and molecular weight confirmation. The fragmentation pattern observed in the mass spectrum can also provide additional structural information.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₃ClN₄ |

| Exact Mass | 154.00500 u |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of the elements (carbon, hydrogen, nitrogen, and chlorine) in this compound. This method provides an empirical formula for the compound, which can be compared to the theoretical composition calculated from the molecular formula (C₅H₃ClN₄). A close correlation between the experimentally determined and calculated percentages serves as a crucial verification of the compound's purity and identity.

Chromatographic Techniques for Purification and Purity Analysis

Chromatographic techniques are indispensable for both the purification and the assessment of the purity of this compound. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques for determining the purity of the compound. bldpharm.com A sharp, single peak at a specific retention time indicates a high degree of purity. For example, a typical HPLC analysis might utilize a C18 column with a mobile phase of acetonitrile (B52724) and water.

Silica gel column chromatography is a widely used preparative technique for purifying the compound on a larger scale. By selecting an appropriate solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexane, impurities can be effectively separated from the desired product.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The retention factor (Rf) value of the compound on a TLC plate can be used as an indicator of its identity and purity.

Table 4: Common Chromatographic Methods for this compound

| Technique | Application | Stationary Phase | Example Mobile Phase |

| HPLC/UPLC | Purity Analysis | C18 | Acetonitrile/Water |

| Column Chromatography | Purification | Silica Gel | Ethyl Acetate/Hexane |

| TLC | Reaction Monitoring, Purity Check | Silica Gel | Ethyl Acetate/Hexane |

Computational Chemistry and Theoretical Investigations of 3 Amino 5 Chloropyrazine 2 Carbonitrile

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the intermolecular interactions.

While specific molecular docking studies for 3-amino-5-chloropyrazine-2-carbonitrile are not extensively detailed in publicly available literature, the binding affinities of analogous pyrazine (B50134) derivatives have been investigated against various biological targets. For instance, derivatives of 3-chloropyrazine-2-carboxamide (B1267238), a related compound, have been docked with mycobacterial enoyl-ACP reductase (InhA) to explore their potential as antimycobacterial agents. researchgate.net Such studies typically yield a docking score, which is an estimation of the binding free energy, indicating the stability of the ligand-receptor complex. A more negative binding affinity generally suggests a more potent inhibitor. The binding affinities for potential inhibitors are often evaluated in the range of -7.0 to -11.0 kcal/mol for significant interactions. nih.govbiointerfaceresearch.comdergipark.org.tr

Table 1: Illustrative Binding Affinities of Similar Compounds to Various Receptors

| Compound Class | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Pyrimidonic Pharmaceuticals | 3-Chymotrypsin-like Protease (3CLpro) | -4.6 to -7.0 |

| Benzamide Derivative | α5β1 Integrin | -7.7 |

| Benzamide Derivative | DNA | -7.4 |

| Itaconic Acid | Anticancer Protein (1A2B) | -11.26 |

This table presents data for compounds structurally related or with similar functional groups to this compound to illustrate the range of binding affinities observed in molecular docking studies.

The interaction between a ligand and its target receptor is governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The amino and cyano groups, as well as the nitrogen atoms in the pyrazine ring of this compound, are potential sites for hydrogen bonding. For example, in studies with other pyrazine derivatives, hydrogen bonds have been observed between the ligand and key amino acid residues in the active site of the target protein, such as glutamic acid and asparagine. nih.gov The analysis of these interactions is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules.

The pyrazine ring in this compound is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution. The distribution of electron density across the molecule determines the location of electrophilic and nucleophilic sites. The nitrogen atoms of the pyrazine ring and the cyano group are electron-withdrawing, leading to a lower electron density on the carbon atoms of the ring. The amino group, being an electron-donating group, can modulate this electron distribution. Theoretical calculations for a related compound, (Z)-3-amino-N-(3-aminopyrazine-2-carbonyl) pyrazine-2-carbohydrazonic acid (APA), have shown that the highest occupied molecular orbital (HOMO) is localized on the nitrogen and oxygen atoms, indicating these as the most active nucleophilic sites. scirp.org Conversely, the lowest unoccupied molecular orbital (LUMO) would indicate the most likely sites for nucleophilic attack.

Electronic parameters derived from quantum chemical calculations, such as the HOMO-LUMO energy gap, can be correlated with the chemical reactivity and potential biological activity of a molecule. scirp.org A smaller HOMO-LUMO gap suggests higher reactivity, as it is easier for the molecule to be excited. scirp.org For the related APA molecule, a small energy gap was suggested to be indicative of its biological activity, facilitating charge transfer. scirp.org The electronic properties of this compound, influenced by its substituent groups, are expected to play a significant role in its interactions with biological targets.

Table 2: Key Electronic Parameters from Quantum Chemical Calculations for a Related Pyrazine Derivative

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |

This table outlines the significance of electronic parameters that would be calculated for this compound to predict its reactivity and potential biological activity, based on studies of similar compounds.

Conformational Analysis and Molecular Dynamics Simulations

Potential Applications in Materials Science

Utilization of Pyrazinecarbonitrile (B1219330) Scaffolds in Polymer Synthesis

The molecular architecture of 3-Amino-5-chloropyrazine-2-carbonitrile presents several reactive sites suitable for polymerization, suggesting its potential as a monomer or a crosslinking agent. Pyrazine-based polymers are of high interest for technological applications due to their electronic properties and thermal stability. lifechemicals.com Low-bandgap π-conjugated polymers incorporating the pyrazine (B50134) moiety have been synthesized for use in photovoltaic devices. lifechemicals.com

The functional groups on this compound offer distinct routes for incorporation into polymer chains, as detailed in the table below.

| Functional Group | Potential Role in Polymerization | Reaction Type |

| Amino (-NH₂) | Can act as a nucleophile to react with electrophilic monomers like acyl chlorides or isocyanates. | Polycondensation, Polyamide/Polyurea formation |

| Chloro (-Cl) | Can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Polycondensation, Polyether formation, C-C/C-N bond forming polymerizations |

| Nitrile (-C≡N) | Can undergo cyclotrimerization to form triazine rings, creating highly crosslinked networks. Can also be hydrolyzed or reduced to other functional groups. | Cyclotrimerization, Chemical modification of polymers |

| Pyrazine Ring | Provides thermal stability and electron-accepting properties to the polymer backbone, influencing the final material's electronic characteristics. | Core structural unit |

Research into related nitrile-functionalized pyrazines has demonstrated their efficacy as crosslinking units. For instance, pyrazine-2,3-dicarbonitrile (B77751) has been shown to have higher reactivity than phthalonitrile (B49051) in amine-promoted curing reactions, leading to the formation of thermally stable structures like azaisoindoline and azaphthalocyanine. nih.govresearchgate.net This enhanced reactivity is attributed to the electronic nature of the pyrazine ring. nih.gov Furthermore, synthetic strategies have been developed for creating pyrazine ladder polymers, which feature planar, π-conjugated backbones desirable for optical and electronic applications. acs.org These findings underscore the potential of this compound as a monomer for creating novel polymers with tailored thermal and electronic properties.

Integration into Advanced Nanomaterials

The development of advanced nanomaterials, particularly metal-organic frameworks (MOFs), relies on the design of versatile organic ligands. MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The properties of a MOF, such as pore size, surface area, and chemical functionality, are directly determined by the choice of its constituent building blocks.

The this compound molecule possesses multiple potential coordination sites, making it an attractive candidate for a ligand in MOF synthesis. The nitrogen atoms of the pyrazine ring, the amino group, and the nitrile group can all act as Lewis base sites to coordinate with metal centers.

Potential Coordination Sites in this compound for MOF Synthesis:

Pyrazine Ring Nitrogens: The two nitrogen atoms in the pyrazine ring can bridge multiple metal centers, a common coordination mode for pyrazine in MOFs. nih.gov

Amino Group Nitrogen: The exocyclic amino group provides an additional coordination site and can introduce basicity into the MOF pores. Amine-functionalized MOFs are known to exhibit enhanced performance in applications like selective CO₂ capture. mdpi.com

Nitrile Group Nitrogen: The nitrile group can also coordinate to metal ions, further increasing the connectivity and dimensionality of the resulting framework.

The use of pyrazine-based ligands in MOF synthesis is well-established. For example, ligands like pyrazine-2,3-dicarboxylate and 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine have been successfully employed to construct highly porous frameworks for gas storage and separation. rsc.orgresearchgate.netresearchgate.net By incorporating functionalized pyrazine ligands, researchers can tune the properties of these nanomaterials. Using a pyrazine-functionalized linker has been shown to enhance energy transfer within a MOF, significantly boosting its luminescence intensity for sensing applications. nih.gov The integration of this compound as a ligand could therefore lead to novel MOFs with tailored functionalities for applications in gas separation, catalysis, or chemical sensing. nih.govmdpi.com

Exploration in Organic Electronics and Energy Applications

Pyrazine derivatives are gaining significant attention in the field of organic electronics due to their favorable charge transfer properties. rsc.org The electron-deficient nature of the pyrazine ring makes it an excellent electron-acceptor moiety, a crucial component in materials designed for optoelectronic devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). rsc.orgrsc.org

In the context of OLEDs, pyrazine-based compounds are used as emitters and as host materials. They have been incorporated into molecules that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can enable 100% internal quantum efficiency in OLEDs. chemrxiv.org The pyrazine core often serves as the electron-accepting part of a donor-acceptor molecular structure, which is essential for achieving the small energy gap between singlet and triplet excited states required for TADF. chemrxiv.org

For energy applications, the structural features of this compound align well with the design principles for sensitizer (B1316253) dyes in DSSCs. An efficient dye typically follows a Donor-π bridge-Acceptor (D-π-A) architecture.

Potential Role of this compound Components in a D-π-A Dye:

| Molecular Component | Function |

| **Amino Group (-NH₂) ** | Electron Donor (D) |

| Pyrazine Ring | π-conjugated bridge (π) / Auxiliary Acceptor |

| Cyano Group (-C≡N) | Electron Acceptor (A) and/or Anchoring group to semiconductor surface (e.g., TiO₂) |

This configuration facilitates intramolecular charge transfer upon light absorption, which is the fundamental step for injecting an electron from the dye into the semiconductor's conduction band. The broader research on pyrazine-functionalized π-conjugated materials confirms their utility in solar cells and other optoelectronic devices, motivating further exploration of compounds like this compound in these technologies. rsc.orgtandfonline.com

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability and Reduced By-products

The pursuit of greener and more efficient synthetic methodologies is a cornerstone of modern pharmaceutical development. For 3-Amino-5-chloropyrazine-2-carbonitrile, future research will likely focus on developing novel synthetic routes that are not only cost-effective but also environmentally benign. tandfonline.comtandfonline.comresearchgate.net Current methods often rely on traditional chemical processes that may involve harsh reagents and generate significant waste.

Future strategies are expected to incorporate principles of green chemistry, such as:

One-pot synthesis: This approach, which involves multiple reaction steps in a single reactor without isolating intermediates, can significantly reduce solvent usage and waste generation. researchgate.net

Catalytic systems: The use of novel catalysts, including biocatalysts, can lead to more selective and efficient reactions under milder conditions, minimizing the formation of by-products. nih.gov

Alternative energy sources: Microwave-assisted synthesis has already shown promise in reducing reaction times for pyrazine (B50134) derivatives from hours to minutes and improving yields. Further exploration of technologies like flow chemistry could offer continuous and scalable production with enhanced control over reaction parameters.

These advancements will not only make the synthesis of this compound more sustainable but also more economically viable for large-scale production.

Expanding the Scope of Derivatization and Functionalization for New Chemical Entities

The true potential of this compound lies in its capacity to be chemically modified to generate a diverse library of new chemical entities. The presence of the amino, chloro, and cyano functional groups provides multiple reaction sites for derivatization. Future research will focus on systematically exploring these possibilities to create novel compounds with enhanced biological activity and improved pharmacokinetic profiles.

Key areas of exploration include:

Nucleophilic substitution: The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Coupling reactions: The compound can participate in various coupling reactions to form more complex molecules with unique three-dimensional structures.

Modification of the amino and cyano groups: These groups can be transformed into other functionalities, further expanding the chemical space of accessible derivatives.

By systematically exploring these derivatization strategies, researchers can generate a vast array of novel compounds for biological screening.

In-depth Mechanistic Studies of Biological Interactions and Target Validation

A deeper understanding of how derivatives of this compound interact with their biological targets is crucial for rational drug design. nih.gov While some derivatives have shown promising activity, the precise molecular mechanisms of action often remain to be fully elucidated.

Future research in this area will involve:

Target identification and validation: Utilizing techniques such as chemical proteomics and affinity-based probes to identify the specific proteins or enzymes that interact with these compounds.

Structural biology: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of the compound-target complexes, providing detailed insights into the binding interactions.

Biophysical and biochemical assays: Conducting detailed kinetic and thermodynamic studies to characterize the binding affinity and inhibitory potency of the compounds against their validated targets.

These in-depth mechanistic studies will provide a solid foundation for the rational design of more potent and selective inhibitors.

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. nih.gov For this compound and its derivatives, computational approaches can accelerate the discovery process and reduce the reliance on expensive and time-consuming experimental screening.

Future applications of computational modeling will include:

Virtual screening: Using molecular docking and other computational techniques to screen large virtual libraries of compounds against specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies: Developing predictive models that correlate the chemical structure of the compounds with their biological activity, guiding the design of more potent analogues. nih.gov

Molecular dynamics simulations: Simulating the dynamic behavior of the compound-target complexes to understand the key interactions and predict the impact of structural modifications.

By integrating computational modeling with experimental validation, researchers can significantly streamline the lead optimization process.

Multi-Omics Approaches in Bioactivity Profiling and Biomarker Discovery

The advent of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the global biological effects of drug candidates. For derivatives of this compound, multi-omics studies can provide a comprehensive view of their bioactivity and help identify potential biomarkers of efficacy and toxicity.

Future research will leverage multi-omics to:

Profile cellular responses: Analyzing the changes in gene expression, protein levels, and metabolite concentrations in cells treated with the compounds to understand their broader biological impact.

Identify novel targets and pathways: Uncovering previously unknown molecular targets and signaling pathways that are modulated by these compounds.

Discover predictive biomarkers: Identifying molecular signatures that can predict which patients are most likely to respond to treatment with these agents.

Multi-omics approaches will be instrumental in advancing the preclinical and clinical development of drug candidates derived from this compound.

Exploration of New Therapeutic Areas and Disease Targets

While derivatives of this compound have shown promise in areas like infectious diseases and inflammation, their full therapeutic potential remains to be explored. Future research will aim to expand the scope of their application to new therapeutic areas and disease targets.

This will involve:

High-throughput screening: Screening libraries of derivatives against a wide range of biological targets and disease models to identify new therapeutic opportunities.

Phenotypic screening: Using cell-based assays to identify compounds that produce a desired phenotypic change, even without prior knowledge of the specific molecular target.

Repurposing existing compounds: Investigating whether known derivatives of this compound have utility in treating diseases other than those for which they were originally developed.

This exploratory approach could lead to the discovery of novel applications for this versatile chemical scaffold.

Integration into Emerging Technologies (e.g., AI-driven Drug Discovery, High-Throughput Screening)

The integration of emerging technologies is set to revolutionize the drug discovery process. For this compound, leveraging these technologies will be key to accelerating the development of new medicines.

Future directions include:

AI-driven drug discovery: Utilizing artificial intelligence and machine learning algorithms to analyze large datasets, predict the properties of new compounds, and design novel molecules with desired characteristics.

High-throughput screening (HTS): Employing automated robotic systems to rapidly screen large libraries of compounds for biological activity, enabling the efficient identification of new hits.

DNA-encoded libraries (DELs): Using this technology to synthesize and screen massive libraries of compounds against a wide range of protein targets, significantly expanding the chemical space that can be explored.

By embracing these cutting-edge technologies, the research and development of drugs based on the this compound scaffold can be significantly accelerated.

常见问题

Q. What are the common synthetic routes for preparing 3-Amino-5-chloropyrazine-2-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including halogenation and nitrile functionalization. For example, heating 3-amino-6-chloropyrazinoic acid in tetralin under reflux conditions can yield chlorinated pyrazine derivatives via decarboxylation and cyclization . Key parameters include solvent choice (e.g., tetralin for high boiling points), reaction time (1–3 hours), and purification via recrystallization (e.g., water or ethanol). Impurities often arise from incomplete halogenation or side reactions; column chromatography or HPLC is recommended for higher purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR can confirm the amino (-NH) and carbonitrile (-CN) groups. For example, the amino proton appears as a singlet near δ 6.5–7.0 ppm, while the carbonitrile carbon resonates at ~115–120 ppm .

- IR : Strong absorption bands at ~2200 cm (C≡N stretch) and 3300–3500 cm (N-H stretch) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns, critical for distinguishing regioisomers .

Q. How does the compound’s reactivity differ from structurally similar analogs like 5-Chloropyrazine-2-carboxylic acid?

Unlike carboxylic acid derivatives, the carbonitrile group in this compound enables nucleophilic substitution (e.g., with amines or thiols) and participation in cycloaddition reactions. The amino group enhances hydrogen-bonding interactions, making it more reactive in biological systems compared to non-amino analogs like 6,7-Dihydro-5H-cyclopentapyrazine .

Advanced Research Questions

Q. What strategies are employed to optimize this compound derivatives for kinase inhibition (e.g., CHK1)?

Multiparameter optimization balances potency, selectivity, and pharmacokinetics:

- Lipophilicity (LogP) : Adjusted to ≤3.5 to reduce hERG inhibition while maintaining cellular CHK1 activity (IC < 10 nM) .

- Basic pKa : Targeted between 7.0–8.5 to enhance solubility and avoid off-target ion channel interactions .

- Structural analogs : Substituents on the pyrazine ring (e.g., morpholinylmethyl groups) improve ATP-binding pocket interactions, as shown in cocrystal structures (PDB: 5LIS) .

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for pyrazine-carbonitrile derivatives?

Molecular dynamics (MD) simulations and density functional theory (DFT) predict electronic effects of substituents. For example:

- Electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the carbonitrile carbon, enhancing reactivity with cysteine residues in target enzymes .

- Hydrogen-bonding maps derived from docking studies (e.g., using AutoDock Vina) explain discrepancies in IC values between analogs .

Q. What experimental approaches validate the biological mechanism of this compound in enzyme inhibition?

- Cellular Assays : Phospho-specific flow cytometry measures CHK1 inhibition (e.g., reduced phosphorylation of CDC25A) .

- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target effects, ensuring selectivity >100-fold over related kinases .

- X-ray Crystallography : SHELX-refined structures (resolution ≤1.8 Å) reveal binding modes, such as the carbonitrile forming a critical hydrogen bond with a backbone amide in the kinase hinge region .

Methodological Considerations

Q. How should researchers address discrepancies in crystallographic data for pyrazine-carbonitrile derivatives?

Use phase annealing (SHELXE) to resolve ambiguous electron density maps caused by disorder or twinning. For example, iterative refinement with SHELXL improves R-factors (<0.05) by adjusting occupancy ratios of overlapping chlorine and amino groups .

Q. What are best practices for analyzing metabolic stability of this compound in preclinical studies?

- Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify half-life (t) via LC-MS/MS. Cytochrome P450 inhibition is assessed using fluorescent probes (e.g., CYP3A4 with midazolam) .

- In Silico Tools : SwissADME predicts metabolic soft spots (e.g., oxidation at the pyrazine ring), guiding deuterium or fluorine substitutions to block degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。